六氢-1H-氮杂菲-1-乙腈

描述

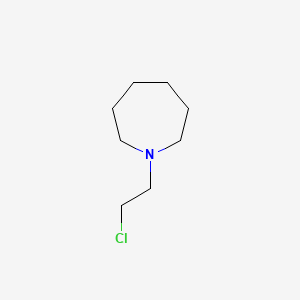

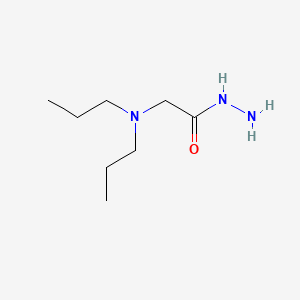

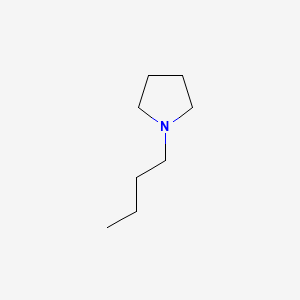

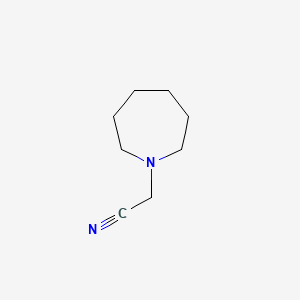

Hexahydro-1H-azepine-1-acetonitrile, commonly referred to as HHAA, is an organic compound with a wide range of applications in both scientific research and industrial processes. HHAA is a cyclic amine derivative of azepine, which has a six-membered ring and a nitrogen atom at the center. HHAA is a colorless liquid and has a boiling point of 143°C. HHAA has been used as a solvent in a variety of applications, including in the synthesis of pharmaceuticals and other organic compounds. HHAA has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.

科学研究应用

芳香亲核取代中的溶剂效应

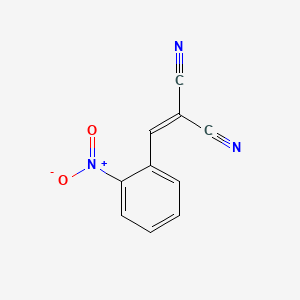

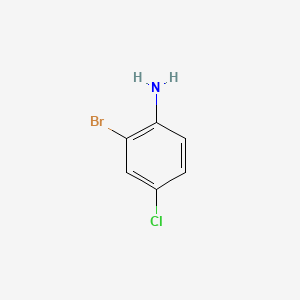

- 六氢-1H-氮杂菲-1-乙腈在研究溶剂对涉及芳香亲核取代的反应动力学的影响中发挥作用。在一项具体的研究中,分析了它与 1-氟-2,6-二硝基苯在各种溶剂混合物中的相互作用,突出了溶剂性质(如偶极性/极化率、氢键供体酸度和氢键受体碱度)对反应速率的影响 (Mancini 等,2002)。

与乙酸钯(II) 的反应

- 该化合物与乙酸钯(II) 在不同溶剂中发生化学反应,生成多种物质,如粘二醛和二氢氮杂菲衍生物。这说明了它在有机合成中的反应性和潜在应用 (Saito 等,1990)。

在光解反应中

- 它参与光解反应,如某些硫代碳酸酯的热解,生成 1-苄基-4-苯氧基六氢-1H-氮杂菲等化合物。这表明它在光化学研究和反应途径探索中的用途 (Sakanoue 等,1990)。

在三环骨架亚胺的合成中

- 它用于合成三环骨架亚胺,突出了它在开发具有潜在中枢神经系统活性的化合物中的重要性。这项研究为创造神经活性药物开辟了途径 (Steiner 等,1986)。

在氮杂菲和苯胺的形成中的作用

- 研究表明,它通过芘敏化的光解参与氮杂菲和苯胺的形成,证明了它在复杂有机反应和合成途径中的适用性 (Murata 等,1995)。

在放射性药物中的应用

- 它还用于合成放射性标记化合物以进行残留和代谢研究,表明它在放射化学和药理学领域的重要性 (Gutman 等,1966)。

在新型化合物的合成中

- 它在通过二芳基乙腈的还原环化合成 1-苯基和 1-吡啶基-3-吡啶氮杂菲中的应用突出了它在创造具有潜在药用价值的新化学实体方面的多功能性 (Fuente 等,2009)。

安全和危害

未来方向

There is ongoing interest in the synthesis of seven-membered heterocycles, including azepines like Hexahydro-1H-azepine-1-acetonitrile . This interest is driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

属性

IUPAC Name |

2-(azepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKGIEVCPHMZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203183 | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54714-50-0 | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54714-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54714-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3UXM6BK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the key conformational characteristics of azepan-1-ylacetonitrile?

A1: Azepan-1-ylacetonitrile, possessing a flexible seven-membered ring structure, exhibits multiple conformational forms separated by low energy barriers. [] The research utilized computational methods to analyze the six most stable conformers, revealing insights into their relative energies and structural preferences.

Q2: How was the enthalpy of formation of azepan-1-ylacetonitrile determined experimentally, and how do these findings compare to computational predictions?

A2: The study employed a combined experimental and computational approach to determine the gas-phase standard enthalpy of formation of azepan-1-ylacetonitrile at 298.15 K. Experimentally, combustion calorimetry yielded the enthalpy of formation in the liquid phase, while Calvet microcalorimetry provided the enthalpy of vaporization. These values were then used to derive the gas-phase enthalpy of formation. [] Notably, these experimental findings were corroborated by computational calculations, lending further credence to the accuracy of the determined thermodynamic parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。